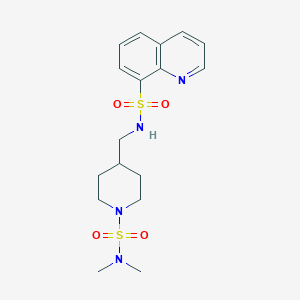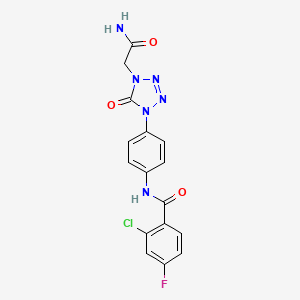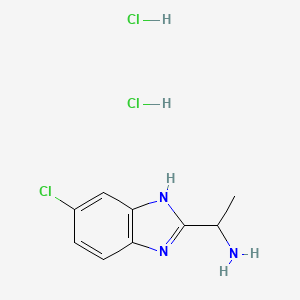![molecular formula C14H11Cl2F4N B2824483 (4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243521-76-6](/img/structure/B2824483.png)
(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2243521-76-6 . It has a molecular weight of 340.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chlorophenyl)(3-fluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19;/h1-7,13H,20H2;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 340.15 .Aplicaciones Científicas De Investigación
NMDA Receptor Antagonists
A study by S. Moe et al. (1998) introduced a new class of diphenylpropylamine NMDA receptor antagonists, showcasing the synthesis of a radiolabelled ligand for NMDA receptors. This compound represents a novel approach for investigating NMDA receptor functions and could be pivotal for research in neurological conditions where NMDA receptors are implicated (S. Moe et al., 1998).
Fluorescence Switches and Chemical Sensing
Research by Zhiming Wang et al. (2015) focused on a derivative of tetraphenylethene that exhibits aggregation-induced emission (AIE), demonstrating its potential as a reversible fluorescence switch. This property is useful for developing new materials for chemical sensing and environmental monitoring, indicating a promising application in detecting changes in pH and the presence of hydrochloride vapor (Zhiming Wang et al., 2015).
Chiral Discrimination
Y. Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, emphasizing the compound's utility in chiral discrimination. This application is crucial for pharmaceutical research where the chirality of drugs can significantly affect their efficacy and safety (Y. Bereznitski et al., 2002).
Polymer Research
A novel fluorinated aromatic diamine monomer was synthesized for the development of new fluorine-containing polyimides, as studied by D. Yin et al. (2005). These polymers exhibit excellent thermal stability and mechanical properties, highlighting the compound's significance in the creation of advanced materials for various industrial applications (D. Yin et al., 2005).
Antipathogenic Activity
Carmen Limban et al. (2011) explored the synthesis of thiourea derivatives, including the investigation of their antipathogenic activities. These derivatives demonstrated significant antibacterial effects, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential in developing new antimicrobial agents (Carmen Limban et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19;/h1-7,13H,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADQVNXYGTALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
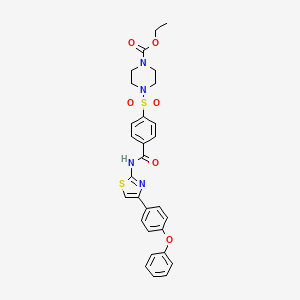
![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
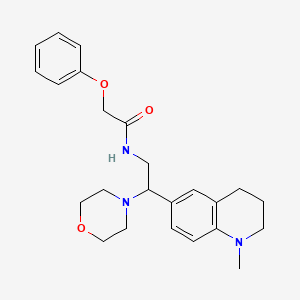
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
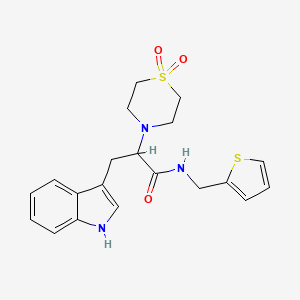
![4-(2-(4,7-dimethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2824408.png)
![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)


